Tilac

Catalog No.
S3357074
CAS No.
79110-90-0
M.F
C6H12O8Ti
M. Wt
260.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tilac

CAS Number

79110-90-0

Product Name

Tilac

IUPAC Name

2-hydroxypropanoate;titanium(4+);dihydroxide

Molecular Formula

C6H12O8Ti

Molecular Weight

260.02 g/mol

InChI

InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4

InChI Key

DTQHSUHILQWIOM-UHFFFAOYSA-J

SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4]

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4]

Autoimmune Diseases

Field: The specific scientific field of this application is Immunology .

Application Summary: The TILAC™ platform is a transformative tolerance induction technology that is completely unlike all previous attempts to induce tolerance . It surpasses current developmental approaches in its elegant simplicity, perfectly personal operation, and universal application . This technology is differentiated from past attempts by the binding of two powerful adjuvant constituents that make it possible to utilize the pool of endogenous pathogenic antigens to down-regulate the immune response associated with a particular disease, and to do so across the range of targeted autoimmune diseases .

Methods of Application: The TILAC therapeutic approach utilizes a formulation comprised of two primary components, a vaccine adjuvant and an anti-inflammatory cytokine, that have been linked to form a unique conjugate . In its first product, TREG 101, both of these components are FDA-approved and have been safely used clinically for decades . The approach is highly personalized. It targets pathogenic self-antigens perpetrating the disease only, and yet it requires no antigen to be included in the treatment formulation .

Results or Outcomes: The immune system possesses remarkable restorative power that can be harnessed through the creation and maintenance of a particularly robust tolerogenic microenvironment that results in directional modulation of the immune response by regulatory T cells to achieve desired disease remediation . No approach to the highly sought-after objective of tolerance induction has demonstrated outcomes that are comparable to those expected from the TILAC platform .

Plaque Psoriasis

Field: The specific scientific field of this application is Dermatology .

Application Summary: Plaque Psoriasis is an immuno-inflammatory skin condition that is the most prevalent autoimmune disease in the United States, affecting approximately 7.5 million adults . TregTherapeutics has chosen Plaque Psoriasis as the first disease state in which to demonstrate human proof of concept .

Methods of Application: The rationale for choosing Plaque Psoriasis is based on the skin’s ease of access and treatment, as well as, the availability of definitive and well-recognized treatment assessment tools . The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous section.

Inflammatory Bowel Disease (IBD)

Field: The specific scientific field of this application is Gastroenterology .

Application Summary: Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the digestive tract. Continued research into the complex interplay between genetics, immunity, and gut microbiota will provide valuable insights into optimal TILAC™ delivery modalities and administration protocols for optimal Treg efficacy for patients suffering from IBD .

Methods of Application: The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections. The delivery modalities and administration protocols may be optimized based on the ongoing research .

Type 1 Diabetes

Field: The specific scientific field of this application is Endocrinology .

Application Summary: Type 1 Diabetes is an autoimmune disease where the body’s immune system attacks and destroys the insulin-producing beta cells of the pancreas . The TILAC™ technology is being researched for its potential application in the treatment of Type 1 Diabetes .

Methods of Application: The TILAC™ therapeutic approach is expected to be applied in the same way as described in the previous sections .

Lupus

Field: The specific scientific field of this application is Rheumatology .

Application Summary: Lupus is a chronic autoimmune disease that can damage any part of the body . The TILAC™ technology is being researched for its potential application in the treatment of Lupus .

Rheumatoid Arthritis

Field: The specific scientific field of this application is also Rheumatology .

Application Summary: Rheumatoid Arthritis is a chronic inflammatory disorder affecting many joints, including those in the hands and feet . The TILAC™ technology is being researched for its potential application in the treatment of Rheumatoid Arthritis .

Tilac, also known as dihydroxybis(hydrogen lactato)titanium(IV), is a titanium-based compound with the molecular formula C6H12O8Ti. It is characterized by its unique structure, which includes titanium in a +4 oxidation state coordinated with lactate ligands. This compound exhibits interesting properties that make it relevant in various fields, including pharmaceuticals and materials science. Its potential applications stem from its ability to interact with biological systems and its chemical stability.

Due to its titanium center and the presence of hydroxyl and lactate groups. One notable reaction involves the hydrolysis of titanium compounds, which can lead to the formation of titanium dioxide nanoparticles under certain conditions. Additionally, Tilac can undergo ligand exchange reactions where the lactate ligands can be replaced by other anions or molecules, altering its reactivity and solubility.

Tilac has been studied for its biological activity, particularly in the context of anti-inflammatory effects. As a non-steroidal anti-inflammatory drug (NSAID), it has shown promise in treating conditions such as osteoarthritis and rheumatoid arthritis by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process . Furthermore, research indicates that compounds similar to Tilac may also exhibit antioxidant properties, contributing to their therapeutic potential.

The synthesis of Tilac typically involves the reaction of titanium(IV) oxide or titanium(IV) chloride with lactic acid under controlled conditions. The process may include:

  • Preparation of Titanium Precursor: Titanium(IV) oxide is mixed with lactic acid in an appropriate solvent.
  • Reaction Conditions: The mixture is heated to facilitate the formation of the titanium-lactate complex.
  • Purification: The resulting product is purified through crystallization or filtration to obtain Tilac in a pure form.

Alternative methods may involve sol-gel processes or hydrothermal synthesis, which can yield different structural forms of the compound.

Studies on Tilac's interactions reveal its potential to modulate biological pathways. For instance, research indicates that it can influence cellular signaling pathways involved in inflammation and pain response. Interaction studies often focus on how Tilac affects gene expression and protein synthesis in response to stressors like oxidative stress or inflammatory cytokines .

Several compounds share structural or functional similarities with Tilac. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
EtodolacC17H21NO3A selective NSAID known for its analgesic properties.
Lactic AcidC3H6O3A natural compound involved in metabolic processes.
Titanium DioxideTiO2A widely used material in pigments and photocatalysis.

Uniqueness of Tilac: Unlike simple NSAIDs like etodolac, Tilac's unique titanium-lactate structure allows for potential applications beyond pain relief, including roles in catalysis and materials science.

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-19

Explore Compound Types